The Discovery and Enduring Significance of Peroxynitric Acid: A Technical Guide
The Discovery and Enduring Significance of Peroxynitric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxynitric acid (HO₂NO₂), a reactive nitrogen species of significant interest, occupies a critical nexus in atmospheric chemistry and has garnered attention for its potential roles in biological systems. First alluded to at the turn of the 20th century, its formal identification and the elucidation of its properties have been a subject of ongoing research. This technical guide provides a comprehensive overview of the discovery and historical context of peroxynitric acid, its physicochemical properties, detailed experimental protocols for its synthesis, and its established role in key chemical pathways.
Discovery and Historical Context
The journey to understanding peroxynitric acid (PNA) has been a gradual process, marked by initial indirect observations and later definitive characterization.
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Early Postulations (1901): The work of Baeyer and Villiger in 1901 is often cited as the first report on a species with the characteristics of a peroxynitrate. While they did not definitively identify the structure, their observations of unusual reactivity in mixtures of hydrogen peroxide and nitrous acid laid the groundwork for future investigations.
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Atmospheric Intrigue (1970s): The role of PNA in atmospheric chemistry began to be appreciated in the 1970s. It was identified as an important reservoir species for both hydroperoxyl (HO₂) and nitrogen dioxide (NO₂) radicals, key players in the photochemical cycles that govern ozone concentration in the troposphere and stratosphere.[1][2] This discovery was pivotal in refining atmospheric models and understanding the transport and fate of nitrogen oxides.
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Spectroscopic Confirmation: The definitive identification and characterization of peroxynitric acid were solidified through spectroscopic techniques. Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy have been instrumental in determining its structure, bond energies, and photochemical properties.[3][4][5]
Physicochemical Properties of Peroxynitric Acid
The reactivity and stability of peroxynitric acid are dictated by its unique chemical structure. The following tables summarize key quantitative data regarding its properties.
Table 1: Physical and Chemical Properties of Peroxynitric Acid
| Property | Value | Reference |
| Molecular Formula | HNO₄ | [6][7][8] |
| Molecular Weight | 79.012 g/mol | [7][8][9] |
| CAS Number | 26404-66-0 | [6][7][8] |
| pKa | ~5.5 | This value is less certain than that of its isomer, peroxynitrous acid. |
| Standard Heat of Formation (aq, 25 °C) | -111 ± 2 kJ mol⁻¹ | [10] |
| Standard Free Energy of Formation (aq, 25 °C) | 5.5 ± 1.5 kJ mol⁻¹ | [10] |
| Henry's Law Constant | 12600 ± 4700 M atm⁻¹ | [10] |
Table 2: Spectroscopic Data for Peroxynitric Acid and its Conjugate Base
| Species | Technique | Wavelength/Wavenumber | Molar Absorptivity (ε) / Cross-section (σ) | Reference |
| Peroxynitrite (ONOO⁻) | UV-Vis (in alkaline solution) | 302 nm | 1670 M⁻¹ cm⁻¹ | [11] |
| Peroxynitric Acid (gas phase) | FTIR (ν₁ OH stretch) | ~3540 cm⁻¹ | - | [4][5] |
| Peroxynitric Acid (gas phase) | FTIR (2ν₁ overtone) | ~6900 cm⁻¹ | σ = 4.09 × 10⁻¹⁸ * e⁻⁸²⁶.⁵/ᵀ cm² molecule⁻¹ cm⁻¹ | [4][5] |
| Peroxynitric Acid (gas phase) | FTIR (3ν₁ overtone) | ~9900 cm⁻¹ | - | [4][5] |
Table 3: Selected Reaction Rate Constants for Peroxynitric Acid
| Reaction | Rate Constant (k) | Temperature (K) | Reference |
| HO₂ + NO₂ + M → HO₂NO₂ + M | Varies with pressure and temperature | Tropospheric/Stratospheric | [1][2] |
| HO₂NO₂ + hν → HO₂ + NO₂ | Dependent on wavelength and quantum yield | Atmospheric | [2][4][5] |
| HO₂NO₂ + OH → H₂O + O₂ + NO₂ | ~1.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | [2] |
| HO₂NO₂(aq) → HO₂(aq) + NO₂(aq) | (5.27 ± 0.15) × 10¹⁷ exp(−110.1 ± 1.3 kJ mol⁻¹/RT) s⁻¹ | 278.15 - 298.15 | [10] |
| HO₂NO₂(aq) + I⁻ (acidic media) | 1200 ± 300 M⁻¹ s⁻¹ | 295 | [10] |
Experimental Protocols
The synthesis of peroxynitric acid is challenging due to its instability. The following protocols are adapted from established methods for the synthesis of its more stable conjugate base, peroxynitrite, which can then be protonated in situ, and a method for direct PNA synthesis.
Synthesis of Peroxynitrite via Acidified Hydrogen Peroxide and Nitrite (B80452)
This is a widely used method for generating peroxynitrite solutions.
Materials:
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Sodium nitrite (NaNO₂)
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Hydrogen peroxide (H₂O₂, 30%)
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Manganese dioxide (MnO₂)
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Deionized water
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Ice bath
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Syringe pump or rapid mixing apparatus
Procedure:
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Prepare Solutions:
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Solution A: 0.6 M NaNO₂ in deionized water.
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Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.
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Solution C: 1.5 M NaOH in deionized water.
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-
Cooling: Place all three solutions in an ice bath to cool to 0-4 °C.
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Reaction: Using a syringe pump or a similar rapid mixing device, mix equal volumes of Solution A and Solution B. The reaction to form peroxynitrous acid is rapid.
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Quenching: Immediately after mixing, quench the reaction by adding an equal volume of the cold Solution C (1.5 M NaOH). A characteristic yellow color of the peroxynitrite anion should appear.
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Removal of Excess H₂O₂: To remove unreacted hydrogen peroxide, add a small amount of manganese dioxide (approximately 10 mg/mL) and stir the solution for about 20 minutes on ice. Oxygen evolution will be observed.
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Purification: Centrifuge the solution to pellet the MnO₂. Carefully decant the supernatant containing the peroxynitrite solution.
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Quantification: Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring the absorbance at 302 nm in 0.1 M NaOH, using a molar extinction coefficient of 1670 M⁻¹ cm⁻¹.[11]
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Storage: Store the peroxynitrite solution in small aliquots at -80 °C.
Synthesis of Peroxynitric Acid for Gas-Phase Studies
This method is adapted from procedures used for atmospheric chemistry research.
Materials:
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Nitronium tetrafluoroborate (B81430) (NO₂BF₄)
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Anhydrous hydrogen peroxide (H₂O₂, >90%)
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Inert solvent (e.g., nitromethane)
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Vacuum line and associated glassware
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Low-temperature bath (e.g., dry ice/acetone)
Procedure:
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Safety Precautions: This synthesis involves highly reactive and potentially explosive materials and should only be performed by experienced personnel in a suitable fume hood with appropriate safety shielding.
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Reaction Setup: In a three-necked flask equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve nitronium tetrafluoroborate in the inert solvent at low temperature (-30 to -40 °C).
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Addition of H₂O₂: Slowly add a stoichiometric amount of anhydrous hydrogen peroxide to the stirred solution. The reaction is exothermic and the temperature should be carefully controlled.
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Formation of PNA: Peroxynitric acid is formed in the solution.
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Volatilization: The volatile PNA can be introduced into a gas-phase experimental system by flowing a carrier gas over the cooled solution. The concentration can be determined by spectroscopic methods (e.g., FTIR).
Key Signaling and Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of peroxynitric acid in atmospheric chemistry and a simplified representation of its formation.
Conclusion
Peroxynitric acid, since its initial theoretical conception, has been established as a molecule of considerable importance, particularly in shaping the chemistry of our atmosphere. Its role as a temporary reservoir for reactive nitrogen and hydrogen oxide species has profound implications for air quality and climate. For researchers in atmospheric science, biochemistry, and drug development, a thorough understanding of the properties and synthesis of peroxynitric acid is essential for advancing our knowledge of nitrogen-based reactive species in both environmental and biological contexts. The data and protocols presented in this guide offer a foundational resource for further investigation into this fascinating and reactive molecule.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. CAS 26404-66-0: Peroxynitric acid | CymitQuimica [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. Peroxynitric acid - Wikipedia [en.wikipedia.org]
- 9. Peroxynitric acid | HNO4 | CID 65357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
